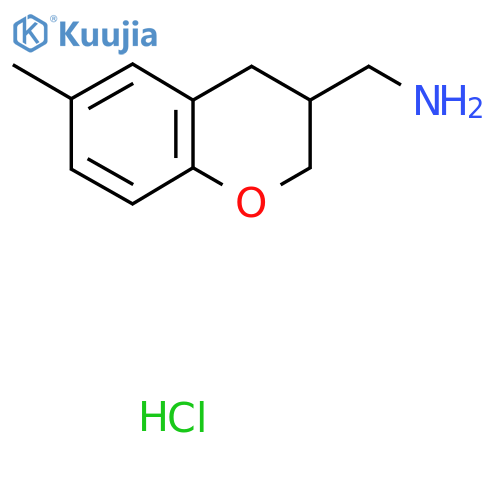Cas no 1956385-37-7 ((6-Methylchroman-3-YL)methanamine hcl)

(6-Methylchroman-3-YL)methanamine hcl 化学的及び物理的性質
名前と識別子
-
- (6-Methylchroman-3-yl)methanamine hydrochloride
- (6-METHYLCHROMAN-3-YL)METHANAMINE HCL
- (6-Methylchroman-3-YL)methanamine hcl
-
- インチ: 1S/C11H15NO.ClH/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11;/h2-4,9H,5-7,12H2,1H3;1H
- InChIKey: AHNXMVKHDGZEQT-UHFFFAOYSA-N
- ほほえんだ: Cl.O1C2C=CC(C)=CC=2CC(CN)C1
計算された属性
- せいみつぶんしりょう: 213.0920418 g/mol
- どういたいしつりょう: 213.0920418 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2
- ぶんしりょう: 213.70
(6-Methylchroman-3-YL)methanamine hcl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285676-1g |
(6-Methylchroman-3-yl)methanamine hydrochloride |
1956385-37-7 | 97% | 1g |
$790 | 2021-06-17 | |
| Chemenu | CM285676-1g |
(6-Methylchroman-3-yl)methanamine hydrochloride |
1956385-37-7 | 97% | 1g |
$790 | 2022-06-12 |
(6-Methylchroman-3-YL)methanamine hcl 関連文献
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146
(6-Methylchroman-3-YL)methanamine hclに関する追加情報
Introduction to (6-Methylchroman-3-YL)methanamine HCl (CAS No. 1956385-37-7)
(6-Methylchroman-3-YL)methanamine HCl is a specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 1956385-37-7, has garnered attention due to its unique structural properties and potential biological activities. The molecular structure of this compound consists of a chroman core substituted with a methyl group at the 6-position and an amine group at the 3-position, forming a methanamine derivative when hydrochlorinated.
The< strong>methyl group at the 6-position of the chroman ring contributes to the overall stability and reactivity of the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the< strong>amine group at the 3-position introduces basic properties that can be exploited in various pharmacological applications. Hydrochlorination of the amine group enhances solubility and bioavailability, making this compound more suitable for in vitro and in vivo studies.
In recent years, there has been growing interest in chroman derivatives due to their potential as pharmacophores in drug discovery. Chromans are known for their ability to interact with biological targets such as enzymes and receptors, making them promising candidates for therapeutic intervention. The< strong>(6-Methylchroman-3-YL)methanamine HCl compound is being explored for its potential role in developing novel drugs targeting various diseases.
One of the most exciting areas of research involving< strong>(6-Methylchroman-3-YL)methanamine HCl is its application in anti-inflammatory and antioxidant therapies. Studies have shown that chroman derivatives can exhibit significant anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The< strong>methyl group and< strong>amine group in this compound are believed to play crucial roles in these interactions, enhancing its efficacy as an anti-inflammatory agent.
Additionally, the< strong>(6-Methylchroman-3-YL)methanamine HCl compound has shown promise in antioxidant research. Oxidative stress is a key factor in many chronic diseases, including neurodegenerative disorders and cardiovascular diseases. The ability of chroman derivatives to scavenge free radicals and protect against oxidative damage makes them valuable candidates for therapeutic applications. The unique structural features of this compound contribute to its potent antioxidant activity, making it a promising candidate for further investigation.
The synthesis of< strong>(6-Methylchroman-3-YL)methanamine HCl involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the chroman core efficiently. The hydrochlorination step is critical, as it not only enhances solubility but also influences the compound's pharmacological properties.
In vitro studies have demonstrated that< strong>(6-Methylchroman-3-YL)methanamine HCl exhibits significant biological activity. These studies have shown that the compound can inhibit the activity of various enzymes involved in inflammation and oxidative stress. For instance, it has been found to inhibit COX-2 (cyclooxygenase-2) and LOX (lipoxygenase) enzymes, which are key players in inflammatory responses. Additionally, it has shown ability to scavenge superoxide radicals and reduce lipid peroxidation, further supporting its potential as an antioxidant agent.
The pharmacokinetic properties of< strong>(6-Methylchroman-3-YL)methanamine HCl are also being studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies suggest that the compound has good oral bioavailability and can be easily absorbed into systemic circulation. This makes it a promising candidate for oral administration in therapeutic formulations.
The development of novel drug candidates often involves rigorous testing to ensure safety and efficacy before they can be approved for clinical use. (6-Methylchroman-3-YL)methanamine HCl is currently undergoing preclinical studies to evaluate its safety profile and therapeutic potential. These studies include toxicology assessments and pharmacokinetic evaluations to determine the appropriate dosage and administration routes.
The potential applications of< strong>(6-Methylchroman-3-YL)methanamine HCl extend beyond anti-inflammatory and antioxidant therapies. Researchers are exploring its potential role in other areas such as neuroprotection, cancer treatment, and cardiovascular disease prevention. The unique structural features of this compound make it a versatile scaffold for drug design, allowing for modifications that can enhance its pharmacological properties.
In conclusion, (6-Methylchroman-3-YL)methanamine HCl (CAS No. 1956385-37-7) is a promising chemical compound with significant potential in pharmaceutical research. Its unique structural features, combined with its biological activities, make it a valuable candidate for developing novel drugs targeting various diseases. Further research is needed to fully understand its pharmacological properties and therapeutic potential.
1956385-37-7 ((6-Methylchroman-3-YL)methanamine hcl) 関連製品
- 1566200-94-9((2-methyloxolan-2-yl)methanesulfonyl chloride)
- 2097860-36-9(N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide)
- 1482311-92-1(4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine)
- 1261856-92-1(4-Chloro-3,4'-bis-(trifluoromethyl)biphenyl)
- 1804314-58-6(3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1355247-27-6(4-(2,3-Difluorophenyl)phenylacetic acid)
- 1805179-58-1(6-Chloro-2-(difluoromethyl)-4-methylpyridine-3-sulfonyl chloride)
- 868972-98-9(N-(5-{(2,5-dimethylphenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide)
- 83-55-6(5-Amino-1-naphthol)
- 98733-61-0(ethyl 2-(methylsulfanyl)-4-(naphthalen-2-yloxy)pyrimidine-5-carboxylate)



